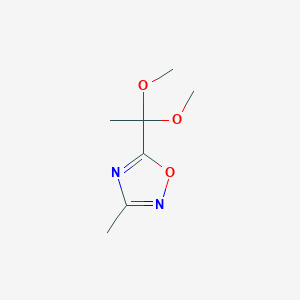
1-(3,4-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. Unfortunately, specific information about the molecular structure of “1-(3,4-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid” is not available .
Chemical Reactions Analysis
The chemical reactions involving “1-(3,4-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid” are not well-documented .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as density, boiling point, and solubility. Unfortunately, specific information about the physical and chemical properties of “1-(3,4-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid” is not available .
Applications De Recherche Scientifique
Crystallography and Structural Analysis
Research into the crystal structure of related triazole compounds, such as 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic Acid, highlights the importance of these molecules in understanding the physicochemical properties and potential bioactivity of triazole derivatives. These studies provide foundational knowledge for the design of new molecules with enhanced stability and bioactivity (Hu Yong-zhou, 2008).
Synthesis of Peptidomimetics and Biologically Active Compounds
Triazole derivatives, including those similar to 1-(3,4-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, are utilized in the synthesis of peptidomimetics and biologically active compounds. This is achieved through protocols involving ruthenium-catalyzed cycloaddition processes, demonstrating the triazole scaffold's versatility in drug discovery and development (S. Ferrini et al., 2015).
Development of Novel Heterocyclic Compounds
The synthesis of novel heterocyclic compounds using triazole derivatives showcases the potential for creating a wide range of materials with significant biological activities. These activities include antimicrobial and anti-inflammatory properties, further underlining the triazole scaffold's utility in medicinal chemistry (H. Mohamed et al., 2020).
Orientations Futures
Future research could focus on elucidating the synthesis process, molecular structure, mechanism of action, and physical and chemical properties of “1-(3,4-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid”. Additionally, studies could investigate its potential applications in various fields, such as medicine or materials science .
Propriétés
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O2/c11-7-2-1-6(3-8(7)12)4-15-5-9(10(16)17)13-14-15/h1-3,5H,4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANORVHFLMHJJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(N=N2)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(Trifluoromethyl)-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1429148.png)






![5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1429158.png)




